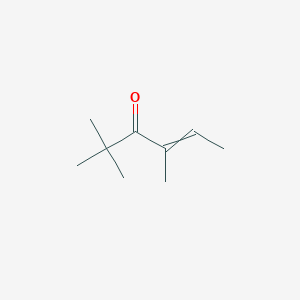

2,2,4-Trimethylhex-4-en-3-one

Description

Structure

3D Structure

Properties

CAS No. |

62381-27-5 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2,2,4-trimethylhex-4-en-3-one |

InChI |

InChI=1S/C9H16O/c1-6-7(2)8(10)9(3,4)5/h6H,1-5H3 |

InChI Key |

HRXCSYTWXLFFOR-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C(=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Pathways to 2,2,4-Trimethylhex-4-en-3-one

Established methods for synthesizing α,β-unsaturated ketones, such as this compound, often rely on fundamental organic reactions that create the necessary carbon-carbon double bond conjugated to a carbonyl group.

Dehydration and Elimination Routes to α,β-Unsaturated Ketones

A primary and well-established method for the synthesis of α,β-unsaturated ketones is the dehydration of β-hydroxy ketones, which are often the products of aldol (B89426) reactions. libretexts.orglibretexts.org This elimination of a water molecule, composed of an alpha-hydrogen and the beta-hydroxyl group, can be catalyzed by either acid or base. libretexts.orglibretexts.org The resulting conjugated enone system is stabilized by the delocalization of p-electrons across the four-atom system, which often makes the dehydration step thermodynamically favorable. libretexts.orglibretexts.org

The aldol condensation reaction is a classic example that directly yields an α,β-unsaturated ketone by combining an aldehyde or ketone with another carbonyl compound in the presence of a base. youtube.comlibretexts.orglibretexts.org This process involves the formation of a β-hydroxy carbonyl intermediate which then undergoes dehydration. youtube.comyoutube.com The reaction can be driven to completion by removing the water by-product, in accordance with Le Chatelier's principle. libretexts.orglibretexts.org

The mechanism for acid-catalyzed dehydration involves the protonation of the hydroxyl group, converting it into a good leaving group (water). byjus.com Subsequent removal of a proton from the α-carbon by a base (such as water) leads to the formation of the double bond. byjus.com Under basic conditions, an enolate is formed by deprotonation of the α-carbon, which then eliminates the hydroxide (B78521) ion. youtube.com

For instance, the synthesis of 4-hexen-3-one (B1236432) can be achieved through the catalytic dehydration of 4-hydroxy-3-hexanone using a solid acid catalyst like WO3/ZrO2-SiO2 or MoO3/ZrO2-SiO2. google.com

Nucleophilic Addition-Elimination Sequences for Carbonyl Formation

Nucleophilic addition to carbonyl compounds is a fundamental process in organic chemistry. masterorganicchemistry.com While aldehydes and ketones typically undergo nucleophilic addition, carboxylic acid derivatives can undergo nucleophilic addition-elimination, also known as nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This sequence involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl group. masterorganicchemistry.commasterorganicchemistry.com

The reactivity of the carbonyl compound is influenced by the nature of the substituent. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrysteps.com The success of the elimination step depends on the ability of the substituent to act as a good leaving group. masterorganicchemistry.com

While not a direct route to this compound itself, understanding these principles is crucial as they underpin many related transformations that could be adapted for its synthesis. For example, the reaction of an organometallic reagent with an acyl halide could be a potential, though not explicitly documented, pathway.

Exploitation of Alkene and Alkyne Precursors in Enone Synthesis

The synthesis of enones can be effectively achieved using alkene and alkyne precursors through various C-C bond-forming and functional group transformation reactions. organic-chemistry.org

One approach involves the hydroacylation of alkynes, which is a direct and atom-efficient method for producing enones. organic-chemistry.org Palladium-catalyzed reactions have been instrumental in this area. For example, a palladium-catalyzed oxidative dehydrogenation can convert saturated ketones into 1,4-enediones using molecular oxygen as the oxidant. organic-chemistry.org

Furthermore, the coupling of alkenes and enones can be achieved through transition metal catalysis. An iron-catalyzed Sakurai–Michael-type conjugate addition of catalytic allyliron nucleophiles, generated from simple alkene substrates, to conjugated enones has been reported. nih.gov

The synthesis of strained cyclic allene (B1206475) and alkyne precursors, such as ortho-(trimethylsilyl)vinyl triflates, has also been described. researchgate.net These precursors can generate highly reactive intermediates that participate in cycloaddition reactions, which can be a pathway to complex cyclic enone structures. researchgate.net

Novel Approaches and Catalytic Methods for the Synthesis of this compound

Modern synthetic chemistry has seen a surge in the development of novel and more efficient catalytic methods for constructing complex organic molecules, including α,β-unsaturated ketones.

Transition Metal-Catalyzed Transformations for Enone Formation

Transition metal catalysis offers powerful tools for the synthesis of enones, enabling reactions with high selectivity and efficiency. mdpi.com Metals like palladium, copper, iron, and ruthenium are commonly used to facilitate key bond-forming transformations. mdpi.com

Palladium catalysis is particularly versatile. For instance, palladium-catalyzed oxygenation of alkenes can produce (E)-alkenyl aldehydes with high yields under mild conditions. organic-chemistry.org Another example is the nickel-catalyzed reductive coupling of vinyl triflates with acid fluorides, providing an efficient route to various enones. organic-chemistry.org

Recent advancements in transition-metal-catalyzed synthesis of conjugated enynes have also been reviewed, highlighting the importance of these methods in organic synthesis. rsc.org

Organocatalytic and Biocatalytic Pathways for Structural Analogs

While specific organocatalytic or biocatalytic routes to this compound are not extensively documented, these fields offer promising alternative strategies for the synthesis of its structural analogs. Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For example, the synthesis of 2-hydroxy-4-methyl-1-phenylhexan-3-one, a structural analog, has been reported. researchgate.net

Biocatalysis, which utilizes enzymes or whole microorganisms, provides environmentally friendly and highly selective methods for chemical transformations. While direct application to this compound synthesis is not specified in the provided context, the principles of biocatalytic reductions, oxidations, and C-C bond formations could be applied to produce similar enone structures.

Principles of Green Chemistry in this compound Synthesis

The synthesis of sterically hindered α,β-unsaturated ketones, such as this compound, presents unique challenges that can be addressed through the application of green chemistry principles. While specific research on the green synthesis of this exact molecule is limited, we can analyze potential synthetic pathways through the lens of sustainability, focusing on atom economy, catalysis, safer solvents, and waste reduction.

The most plausible synthetic routes for a hindered ketone like this compound involve carbon-carbon bond-forming reactions like the Aldol condensation or the Reformatsky reaction. These methods can be evaluated against green chemistry metrics to identify more sustainable approaches.

A logical, albeit traditional, approach to synthesizing the carbon backbone of this compound is through a crossed Aldol condensation. This reaction would likely involve the enolate of 2-butanone (B6335102) reacting with pivaldehyde (2,2-dimethylpropanal). The resulting β-hydroxy ketone would then undergo dehydration to yield the target α,β-unsaturated ketone. wikipedia.orgsigmaaldrich.com

The twelve principles of green chemistry provide a framework for assessing and improving the sustainability of such a synthesis. Key considerations include:

Use of Catalysis: Shifting from stoichiometric reagents to catalytic alternatives is a cornerstone of green chemistry. Aldol condensations can be catalyzed by either acids or bases. wikipedia.org The development of heterogeneous or reusable catalysts, such as functionalized resins or zeolites, can simplify purification, reduce waste, and allow for catalyst recycling, thereby improving the environmental profile of the synthesis.

Safer Solvents and Auxiliaries: Many traditional organic reactions, including the Grignard and Reformatsky reactions, utilize hazardous and volatile organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). vedantu.comsigmaaldrich.com A key green chemistry objective is to replace these with safer alternatives. Research has demonstrated the viability of performing Aldol-type condensations in greener solvents like water or cyclopentyl methyl ether (CPME), which reduces environmental impact and safety hazards. nih.gov

Energy Efficiency: Synthetic methods should be designed for ambient temperature and pressure whenever possible. While some Aldol condensations require heating to drive the dehydration step libretexts.org, and Grignard reagent formation can also require heat sigmaaldrich.com, the development of more active catalysts can enable these transformations under milder, more energy-efficient conditions.

An alternative pathway for constructing hindered ketones is the Reformatsky reaction, which involves the reaction of an α-halo ester or ketone with a carbonyl compound in the presence of metallic zinc. byjus.comjk-sci.com A modern variation of this reaction, using diiodosamarium, has proven effective for creating highly substituted and hindered enones via a β-hydroxyketone intermediate. nih.gov While effective, this method traditionally relies on stoichiometric amounts of metal reagents (zinc or samarium), which presents challenges in terms of metal waste and cost.

Below is a comparative analysis of hypothetical synthetic routes to this compound based on green chemistry principles.

Interactive Data Table: Green Chemistry Evaluation of Synthetic Routes

| Synthetic Strategy | Key Reagents | Typical Solvent | Atom Economy (Theoretical) | Green Chemistry Considerations |

|---|---|---|---|---|

| Base-Catalyzed Aldol Condensation | 2-Butanone, Pivaldehyde, NaOH (stoichiometric) | Ethanol/Water | ~89% (product only), lower with neutralization waste | Generates salt waste (e.g., sodium acetate) from neutralization. Using a catalytic amount of a stronger base could improve this. |

| Heterogeneous Catalytic Aldol Condensation | 2-Butanone, Pivaldehyde | Water or CPME | ~89% | Catalyst (e.g., solid base resin) can be filtered and reused, minimizing waste. Use of safer solvents improves the environmental profile. |

| Reformatsky-Type Reaction | 3-Bromo-2-butanone, Pivaldehyde, Zinc metal | THF, Diethyl Ether | Low (due to stoichiometric zinc and bromine) | Uses stoichiometric metal, generating significant metallic waste (zinc salts). Employs hazardous volatile solvents. |

| SmI₂-Promoted Coupling | α-haloketone, Aldehyde, Diiodosamarium (SmI₂) | THF | Very Low (due to high MW of SmI₂) | Effective for highly hindered systems where other methods fail. nih.gov However, it is atom-inefficient and uses a costly and toxic reagent. |

Ultimately, the most sustainable synthesis of this compound would likely involve a catalytic, one-pot Aldol-type condensation using a recyclable, heterogeneous catalyst in a green solvent. This approach would maximize atom economy, minimize waste, and enhance safety and energy efficiency, aligning with the core tenets of green chemistry.

Mechanistic Investigations of Reactions Involving 2,2,4 Trimethylhex 4 En 3 One

Electrophilic and Nucleophilic Additions to the Enone System

The enone functionality in 2,2,4-trimethylhex-4-en-3-one possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon of the carbon-carbon double bond. The electronic character of these sites, influenced by resonance, dictates their susceptibility to nucleophilic attack. libretexts.org Conversely, the π-system of the double bond can act as a nucleophile in electrophilic additions.

Conjugate Addition Reactions (1,4-Addition) to the Enone Double Bond

Conjugate or 1,4-addition is a key reaction of α,β-unsaturated carbonyl compounds. libretexts.orgmakingmolecules.commasterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the enone, leading to an enolate intermediate which is subsequently protonated. makingmolecules.commasterorganicchemistry.com The significant steric hindrance at the β-position of this compound, conferred by the methyl and tert-butyl groups, presents a substantial challenge for this type of transformation.

For sterically hindered enones, the choice of nucleophile and reaction conditions is critical to favor 1,4-addition over the competing 1,2-addition to the carbonyl group. acs.org "Soft" nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiolates, are generally preferred for conjugate addition. masterorganicchemistry.com In contrast, "hard" nucleophiles like organolithium or Grignard reagents tend to favor 1,2-addition. libretexts.org However, even with soft nucleophiles, the steric bulk of this compound may necessitate specifically optimized conditions to achieve successful conjugate addition. acs.org

Table 1: Predicted Regioselectivity of Nucleophilic Addition to this compound

| Nucleophile | Predicted Major Product | Rationale |

| (CH₃)₂CuLi | 1,4-addition | Soft nucleophile, known to favor conjugate addition. |

| CH₃MgBr | 1,2-addition | Hard nucleophile, typically favors direct carbonyl attack. |

| NaCN | 1,4-addition | Cyanide is a classic Michael donor. |

| Pyrrolidine/AcOH | 1,4-addition (via enamine) | Enamines are soft nucleophiles effective in Michael additions. |

Carbonyl Group Reactivity and Subsequent Transformations

The carbonyl group in this compound is subject to direct nucleophilic attack (1,2-addition). ic.ac.ukbyjus.com The steric hindrance imposed by the adjacent tert-butyl group significantly impacts the accessibility of the carbonyl carbon. This steric shield makes reactions at the carbonyl less favorable compared to less hindered ketones.

Transformations such as the formation of hydrates, cyanohydrins, and acetals, which are common for aldehydes and ketones, would be expected to be slow or require forcing conditions for this compound. ic.ac.uk The reversibility of many of these additions, coupled with the steric strain in the tetrahedral intermediate, may disfavor product formation. ic.ac.uk

Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a cyclic transition state, represent another important class of transformations for unsaturated systems. For this compound, sigmatropic rearrangements and cycloaddition reactions are of primary mechanistic interest.

Sigmatropic Rearrangements and Their Mechanistic Implications in Related Systems

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system in an intramolecular fashion. mdpi.comnih.govwikipedia.org The Claisen and Cope rearrangements are prominent examples of nih.govnih.gov-sigmatropic shifts. nih.govwikipedia.orglibretexts.org For this compound to undergo a Claisen-type rearrangement, it would first need to be converted to an allyl vinyl ether derivative. Similarly, a Cope rearrangement would require the synthesis of a 1,5-diene precursor.

The stereochemical outcome of these concerted reactions is dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. nih.gov For a thermal nih.govnih.gov-sigmatropic rearrangement, the reaction proceeds suprafacially on both components, often through a chair-like transition state to minimize steric interactions. nih.gov

Table 2: Hypothetical nih.govnih.gov-Sigmatropic Rearrangements Involving Derivatives of this compound

| Precursor Type | Rearrangement Type | Expected Product Class | Mechanistic Feature |

| Allyl enol ether | Claisen Rearrangement | γ,δ-Unsaturated ketone | Formation of a C-C bond with high stereocontrol. nih.govwikipedia.org |

| 1,5-Diene | Cope Rearrangement | Isomeric 1,5-diene | Reversible reaction driven by the stability of the product. wikipedia.org |

| Allylic alcohol derivative | Oxy-Cope Rearrangement | δ,ε-Unsaturated ketone/aldehyde | The initial enol product tautomerizes, driving the reaction forward. libretexts.orglibretexts.org |

Cycloaddition Reactions Involving the Alkene Moiety

Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic adduct. wikipedia.org The alkene moiety of this compound can potentially participate as a component in various cycloadditions.

A [4+2] cycloaddition, or Diels-Alder reaction, would involve the enone acting as the dienophile. ic.ac.ukchemsrc.com The electron-withdrawing nature of the carbonyl group activates the double bond for reaction with a diene. However, the tetrasubstituted nature of the double bond in this compound presents a significant steric barrier to the approach of the diene, likely making such reactions challenging. mdpi.comresearchgate.net

Photochemical [2+2] cycloadditions are another possibility, where the enone could react with another alkene to form a cyclobutane (B1203170) ring. chemsrc.comlibretexts.org These reactions often proceed via a stepwise mechanism involving a diradical intermediate, which may be less sensitive to steric hindrance than the concerted transition state of a thermal [4+2] cycloaddition.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the alkene or the carbonyl group. The selectivity of these reactions is often dependent on the choice of reagents and reaction conditions.

Reduction of the carbonyl group can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). byjus.com The steric hindrance around the carbonyl will influence the diastereoselectivity of the reduction if a new stereocenter is formed. The reduction of the carbon-carbon double bond can be accomplished through catalytic hydrogenation. Complete reduction of both the alkene and the ketone would yield 2,2,4-trimethylhexan-3-ol.

Oxidation of the enone can lead to various products. Epoxidation of the double bond, for instance with m-chloroperoxybenzoic acid (m-CPBA), would likely occur from the less sterically hindered face of the alkene. Oxidative cleavage of the double bond would lead to smaller carbonyl-containing fragments.

Selective Reduction of Carbonyl and Alkene Moieties

The selective reduction of an α,β-unsaturated ketone like this compound presents a significant challenge in synthetic organic chemistry due to the presence of two reducible functional groups: a carbonyl group (C=O) and a carbon-carbon double bond (C=C). The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Reduction of the Carbonyl Group:

Selective reduction of the carbonyl group to a hydroxyl group, yielding 2,2,4-trimethylhex-4-en-3-ol, can typically be achieved using specific metal hydrides. Reagents such as sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction) are known to favor the 1,2-reduction of the carbonyl group over the 1,4-conjugate addition to the alkene. The bulky trimethyl groups on the α-carbon may further sterically hinder attack at the double bond, potentially increasing the selectivity for carbonyl reduction.

Reduction of the Alkene Moiety:

Conversely, the selective reduction of the carbon-carbon double bond to yield the saturated ketone, 2,2,4-trimethylhexan-3-one, is commonly accomplished through catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) or Wilkinson's catalyst (Rh(PPh₃)₃Cl) are often employed. The choice of catalyst and solvent can influence the selectivity, minimizing the reduction of the carbonyl group.

Complete Reduction:

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forcing conditions with catalytic hydrogenation (e.g., higher pressure and temperature), would likely lead to the reduction of both the carbonyl and the alkene moieties, resulting in the formation of 2,2,4-trimethylhexan-3-ol.

Without specific experimental data, a hypothetical selectivity table for the reduction of this compound is presented below based on established principles.

| Reagent/Catalyst | Target Moiety | Expected Major Product |

| NaBH₄, CeCl₃ | Carbonyl | 2,2,4-trimethylhex-4-en-3-ol |

| H₂, Pd/C | Alkene | 2,2,4-trimethylhexan-3-one |

| LiAlH₄ | Both | 2,2,4-trimethylhexan-3-ol |

Oxidative Transformations and Byproduct Formation Mechanisms

The oxidation of this compound can proceed through several pathways, primarily targeting the carbon-carbon double bond. The specific products and byproducts formed are contingent on the oxidizing agent and the reaction conditions.

Epoxidation:

A common oxidative transformation for α,β-unsaturated ketones is epoxidation of the alkene. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this purpose. The reaction would be expected to form 4,5-epoxy-2,2,4-trimethylhexan-3-one. The stereochemistry of the resulting epoxide would be influenced by the steric hindrance posed by the surrounding methyl and tert-butyl groups.

Oxidative Cleavage:

Stronger oxidizing agents, such as ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can lead to the oxidative cleavage of the carbon-carbon double bond. This would break the molecule into smaller carbonyl-containing fragments. For this compound, this would likely result in the formation of a carboxylic acid and a ketone.

Byproduct Formation:

Byproducts in these reactions can arise from several sources. Incomplete oxidation can lead to a mixture of products. Over-oxidation, particularly with strong oxidizing agents, could lead to further degradation of the initial products. In the case of epoxidation, rearrangement of the epoxide under acidic or basic conditions could lead to the formation of α-hydroxy ketones or other rearranged products. The specific nature of these byproducts is difficult to predict without experimental investigation.

A summary of expected oxidative transformations is provided in the table below.

| Oxidizing Agent | Expected Transformation | Expected Major Product |

| m-CPBA | Epoxidation | 4,5-epoxy-2,2,4-trimethylhexan-3-one |

| O₃, then DMS | Ozonolysis (reductive workup) | Formation of smaller carbonyls |

| KMnO₄ (hot, conc.) | Oxidative Cleavage | Formation of carboxylic acid and ketone |

Advanced Spectroscopic and Computational Characterization in Research

Methodologies for Structural Elucidation of Reaction Intermediates and Products

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex structures of organic molecules. While specific experimental data for 2,2,4-trimethylhex-4-en-3-one is not extensively published, the application of various NMR techniques can be inferred from studies on analogous compounds. ipb.pt

One-dimensional NMR techniques like ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, respectively. For this compound, ¹H NMR would reveal signals corresponding to the different methyl groups, the methylene (B1212753) protons, and the vinylic proton. The chemical shifts of these signals would be indicative of their proximity to the electron-withdrawing carbonyl group and the carbon-carbon double bond.

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) would identify proton-proton couplings, for instance, between the vinylic proton and the protons of the adjacent methyl group. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to correlate proton and carbon signals. ipb.pt An HSQC experiment would directly link each proton to its attached carbon, while an HMBC experiment would reveal longer-range couplings (typically over two or three bonds), which is invaluable for piecing together the carbon skeleton and confirming the positions of the trimethyl and carbonyl groups. For instance, an HMBC correlation would be expected between the carbonyl carbon and the protons of the adjacent tert-butyl group and the vinylic proton.

The Nuclear Overhauser Effect (NOE) is another critical technique, particularly for determining stereochemistry. NOE experiments can establish the spatial proximity of protons, which would be essential if, for example, geometric isomers of this compound were present. ipb.pt

High-Resolution Mass Spectrometry for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule and its fragments. For this compound (C₉H₁₆O), HRMS would confirm its molecular formula by providing a measured mass that is extremely close to its calculated exact mass.

In the context of reaction monitoring, HRMS coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) can be used to identify reaction intermediates and byproducts. By analyzing the mass-to-charge ratio (m/z) of ions produced, researchers can gain insights into reaction mechanisms. For instance, in a study of a related compound, 5-amino-2,2,6,6-tetramethyl-4-hepten-3-one, HRMS-ESI (Electrospray Ionization) was used to confirm the mass of the protonated molecule ([M+H]⁺). ruc.dk A similar approach for this compound would involve observing its molecular ion peak and analyzing its fragmentation pattern to understand how the molecule breaks apart, which can provide structural confirmation.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. ruc.dk For this compound, these techniques would provide clear evidence for its key structural features.

The FT-IR spectrum of this compound is expected to show a strong absorption band characteristic of the α,β-unsaturated ketone. This C=O stretching vibration typically appears in the region of 1650-1685 cm⁻¹. The C=C stretching vibration of the alkene group would also be present, usually in the range of 1600-1650 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and methylene groups would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to FT-IR, the C=C stretch is typically strong, aiding in its definitive assignment. The combination of both FT-IR and Raman data provides a more complete vibrational profile of the molecule. ruc.dknih.gov In studies of similar molecules, vibrational spectra are often recorded in different phases (e.g., solid KBr pellets, solutions in solvents like CCl₄) to understand intermolecular interactions. ruc.dk

| Spectroscopic Technique | Expected Observations for this compound | Information Gained |

| ¹H NMR | Signals for methyl, methylene, and vinylic protons with characteristic chemical shifts. | Electronic environment of protons. |

| ¹³C NMR | Signals for carbonyl, vinylic, and aliphatic carbons. | Carbon skeleton framework. |

| COSY | Correlations between coupled protons (e.g., vinylic H and adjacent methyl H). | Proton-proton connectivity. |

| HSQC | Correlation of each proton signal to its directly attached carbon signal. | Direct proton-carbon connectivity. |

| HMBC | Long-range correlations between protons and carbons (2-3 bonds). | Confirmation of the overall carbon skeleton and placement of functional groups. |

| NOE | Through-space correlations between protons. | Stereochemistry and conformational preferences. |

| HRMS | Highly accurate mass measurement of the molecular ion. | Confirmation of elemental composition. |

| FT-IR Spectroscopy | Strong absorption for C=O stretch (around 1650-1685 cm⁻¹), C=C stretch (around 1600-1650 cm⁻¹), and C-H stretches (around 2850-3000 cm⁻¹). | Identification of key functional groups. |

| Raman Spectroscopy | Strong signal for C=C stretch, complementary data to FT-IR. | Confirmation of functional groups, particularly the carbon-carbon double bond. |

Theoretical Chemistry and Computational Modeling

Theoretical and computational methods are increasingly used alongside experimental techniques to provide a deeper understanding of molecular properties.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the electronic structure, geometry, and reactivity of this compound. ruc.dk These calculations can provide optimized molecular geometries, which can be compared with experimental data if available.

Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can offer insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. For an α,β-unsaturated ketone like this compound, these calculations could predict whether it is more likely to act as an electrophile or a nucleophile in a given reaction. The distribution of electron density, often visualized as a molecular electrostatic potential (MEP) map, can highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. semanticscholar.org For this compound, the carbonyl oxygen would be expected to be an electron-rich site, while the carbonyl carbon and the β-carbon of the double bond would be electron-poor.

Molecular Dynamics Simulations for Conformational Analysis

While likely having a relatively rigid core structure due to the double bond, this compound still possesses rotatable single bonds. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule. By simulating the movement of atoms over time, MD can identify the most stable conformations and the energy barriers between them. This information is valuable for understanding how the molecule's shape influences its properties and reactivity. For instance, in a study of a related, more flexible molecule, computational methods were used to identify multiple stable conformers. ruc.dk A similar approach for this compound would help to understand the preferred orientation of the tert-butyl group relative to the rest of the molecule.

| Computational Method | Predicted Properties for this compound | Insights Gained |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, HOMO-LUMO energies, and molecular electrostatic potential (MEP). | Electronic structure, reactivity, and comparison with experimental spectroscopic data. |

| Molecular Dynamics (MD) Simulations | Stable conformations and energy barriers for bond rotation. | Conformational preferences and molecular flexibility. |

Prediction of Spectroscopic Parameters and Reaction Pathways

The prediction of spectroscopic parameters and reaction pathways for organic molecules like this compound heavily relies on quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses of modern computational chemistry for predicting a wide array of molecular properties with a good balance of accuracy and computational cost.

Prediction of Spectroscopic Parameters:

Computational methods can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: Theoretical calculations of NMR spectra are typically performed using methods like Gauge-Independent Atomic Orbital (GIAO). After a geometry optimization of the molecule's structure, the magnetic shielding tensors for each nucleus can be calculated. These values are then converted into chemical shifts (δ), which can be compared with experimental data if available. The prediction of proton (¹H) and carbon-13 (¹³C) NMR spectra is a common practice. For this compound, one would expect distinct signals for the different methyl, methylene, and methine protons, as well as for the carbonyl and vinylic carbons.

IR Spectroscopy: The prediction of an IR spectrum involves calculating the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational modes and their corresponding intensities provide a theoretical IR spectrum. For this compound, key predicted vibrational modes would include the C=O stretching frequency of the ketone group and the C=C stretching of the alkene moiety.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the n→π* and π→π* transitions associated with the α,β-unsaturated ketone chromophore would be of particular interest.

A hypothetical data table for predicted spectroscopic parameters of this compound, based on DFT calculations, might look like the following:

| Parameter | Predicted Value | Computational Method |

| ¹H NMR Chemical Shift (ppm) | Hypothetical values for each proton | B3LYP/6-31G(d) |

| ¹³C NMR Chemical Shift (ppm) | Hypothetical values for each carbon | B3LYP/6-31G(d) |

| IR Frequencies (cm⁻¹) | C=O stretch: ~1680-1700C=C stretch: ~1620-1650 | B3LYP/6-31G(d) |

| UV-Vis λmax (nm) | n→π: ~310-330π→π: ~220-240 | TD-B3LYP/6-31+G(d,p) |

Note: The values in this table are illustrative and would need to be confirmed by actual quantum chemical calculations.

Prediction of Reaction Pathways:

Computational chemistry is also a powerful tool for exploring the potential reaction pathways of a molecule. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. For this compound, computational studies could investigate various reactions, such as:

Nucleophilic Addition to the Carbonyl Group: The reactivity of the carbonyl carbon towards nucleophiles can be assessed by calculating the activation energies for the addition of different nucleophiles.

Michael Addition: As an α,β-unsaturated ketone, this compound is susceptible to Michael addition. Computational modeling can determine the preferred site of attack and the stereoselectivity of the reaction.

Photochemical Reactions: TD-DFT can be used to explore the excited-state potential energy surfaces and predict the outcomes of photochemical reactions, such as [2+2] cycloadditions or rearrangements.

The detailed findings from such computational studies would typically be presented in the form of reaction energy profiles, which show the relative energies of reactants, transition states, intermediates, and products.

Role and Significance in Complex Chemical Syntheses

Building Block in Natural Product Synthesis Analogues

The synthesis of natural product analogues is a critical endeavor in medicinal chemistry, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. The utility of a specific molecule as a building block in this context is largely dependent on its functional groups and stereochemistry.

While direct examples of the incorporation of 2,2,4-trimethylhex-4-en-3-one into natural product analogues are not readily found in current research, its α,β-unsaturated ketone core is a common motif in many biologically active natural products. This structural element can, in principle, participate in a variety of reactions, such as Michael additions and conjugate additions, which are fundamental in the construction of complex molecular frameworks. The presence of a bulky tert-butyl group could offer steric hindrance, potentially leading to stereoselective transformations, a highly desirable feature in the synthesis of chiral molecules.

Table 1: Potential Reactions of this compound in Analogue Synthesis

| Reaction Type | Potential Outcome | Relevance to Analogue Synthesis |

| Michael Addition | Formation of a new carbon-carbon bond at the β-position. | Introduction of new substituents and extension of the carbon skeleton. |

| Conjugate Addition of Heteroatoms | Incorporation of nitrogen, oxygen, or sulfur atoms. | Access to a wider range of functionalized analogues. |

| Aldol (B89426) Condensation | Reaction at the α-position to form a β-hydroxy ketone. | Elaboration of the molecular structure with new stereocenters. |

Intermediate in the Formation of Cyclic and Heterocyclic Compounds

The construction of cyclic and heterocyclic rings is a cornerstone of organic synthesis, as these structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of this compound suggests its potential as an intermediate in the synthesis of such compounds.

For instance, the enone functionality is a classic precursor for the formation of six-membered rings through Diels-Alder reactions, where it can act as a dienophile. Furthermore, intramolecular reactions could lead to the formation of various ring systems. The presence of both a ketone and a double bond allows for a range of cyclization strategies.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, could potentially be synthesized using this ketone as a starting material. For example, reaction with hydrazine (B178648) derivatives could lead to the formation of pyrazoline rings, a common scaffold in medicinal chemistry. Similarly, reactions with other binucleophiles could, in theory, yield a variety of five- or six-membered heterocyclic systems.

Table 2: Potential Cyclization Reactions Involving this compound

| Cyclization Type | Reagent/Condition | Potential Product Class |

| [4+2] Cycloaddition (Diels-Alder) | Diene | Substituted cyclohexene (B86901) derivatives |

| Nazarov Cyclization (acid-catalyzed) | Acid | Cyclopentenone derivatives |

| Paal-Knorr Synthesis (with amines) | Primary amines | Pyrrole derivatives |

| Robinson Annulation | Michael acceptor and subsequent aldol condensation | Fused bicyclic systems |

Precursor for Advanced Materials and Specialty Chemicals

The development of advanced materials and specialty chemicals often relies on the availability of unique molecular building blocks. While the direct application of this compound as a precursor for such materials is not established, its functional groups offer possibilities for its incorporation into polymeric structures or its conversion into other valuable chemicals.

The double bond in the molecule could potentially undergo polymerization reactions, although the steric hindrance from the methyl groups might pose a challenge. More plausibly, the ketone could be a starting point for the synthesis of specialty chemicals. For example, reduction of the ketone would yield the corresponding alcohol, which could be used as a chiral building block or a fragrance component. Oxidation or other functional group transformations could lead to a variety of other derivatives with potential applications in materials science or as fine chemicals.

Table 3: Potential Transformations for Specialty Chemical Production

| Transformation | Product Type | Potential Application |

| Reduction of Ketone | Chiral alcohol | Asymmetric synthesis, fragrance |

| Reduction of Alkene | Saturated ketone | Intermediate for further synthesis |

| Epoxidation of Alkene | Epoxide | Reactive intermediate for polymer cross-linking |

| Baeyer-Villiger Oxidation | Ester | Monomer for polyesters |

Environmental and Biological Aspects in Academic Research

Occurrence in Chemical Processes and Environmental Degradation Pathways

There is a notable lack of specific data in the published literature detailing the occurrence of 2,2,4-trimethylhex-4-en-3-one in specific industrial chemical processes. However, α,β-unsaturated ketones, as a class, are known to be produced through aldol (B89426) condensation reactions. For instance, the self-condensation of acetone (B3395972) is a well-known industrial route to mesityl oxide, a simpler α,β-unsaturated ketone. It is plausible that this compound could be formed as a byproduct in related chemical syntheses involving precursors with the appropriate carbon skeleton.

The environmental degradation of volatile organic compounds like this compound is primarily dictated by their atmospheric chemistry. For α,β-unsaturated carbonyls, the principal removal mechanism from the atmosphere is through oxidation, particularly by hydroxyl (OH) radicals during the daytime and potentially by ozone (O₃) and nitrate (B79036) radicals (NO₃) at night. The double bond in the α,β-position makes these compounds susceptible to attack by these atmospheric oxidants. This reactivity is a key factor in their environmental persistence and potential to contribute to the formation of secondary organic aerosols.

Due to the absence of direct experimental data for this compound, its atmospheric lifetime can be estimated by analogy with other α,β-unsaturated ketones. The rate of reaction with OH radicals is a critical parameter in determining this lifetime.

Table 1: Comparison of Reactivity for Structurally Similar Compounds

| Compound | Structure | Reaction Type | Key Findings |

| This compound | (CH₃)₃C-CO-CH=C(CH₃)₂ | Not Available | Data not found in literature. |

| Mesityl Oxide | (CH₃)₂C=CH-CO-CH₃ | Aldol Condensation | A common intermediate in chemical synthesis. |

| Phorone | ((CH₃)₂C=CH)₂CO | Aldol Condensation | Trimer of acetone, indicating potential for larger molecule formation. |

Biotransformation and Enzymatic Reactions (e.g., in a chemical ecology context)

The biotransformation of α,β-unsaturated ketones is a subject of significant academic interest, particularly the stereoselective reduction of the carbon-carbon double bond. This reaction is often catalyzed by a class of enzymes known as enoate reductases (ERs), which are found in a variety of microorganisms, including bacteria and yeasts, as well as in plants. These enzymes typically utilize a flavin mononucleotide (FMN) cofactor and a nicotinamide (B372718) cofactor (NADH or NADPH) to deliver a hydride to the β-carbon of the unsaturated system.

Research on various α,β-unsaturated ketones has demonstrated that microorganisms can efficiently reduce the C=C double bond, often with high enantioselectivity, leading to the formation of the corresponding saturated ketone. This biological reduction is a key detoxification pathway, as the saturated ketones are generally less reactive and thus less toxic than their unsaturated precursors. The α,β-unsaturated carbonyl moiety is a Michael acceptor, making it reactive towards cellular nucleophiles like amino and thiol groups in proteins and DNA, which can lead to cellular damage.

In the context of chemical ecology, the biotransformation of volatile compounds, including ketones, by microorganisms can influence insect-plant and insect-microbe interactions. While no specific studies have focused on this compound, it is conceivable that if this compound is released into the environment, it could be subject to similar enzymatic transformations by soil or plant-associated microbes.

The enzymatic reduction of the carbonyl group itself is another potential biotransformation pathway, which would be catalyzed by carbonyl reductases, leading to the corresponding allylic alcohol. The chemoselectivity between the reduction of the C=C double bond and the C=O group is dependent on the specific enzymes present in the organism.

Table 2: Enzymatic Reactions of α,β-Unsaturated Ketones

| Enzyme Type | Substrate Class | Reaction | Significance |

| Enoate Reductase | α,β-Unsaturated Ketones/Aldehydes | Reduction of the C=C double bond | Detoxification, production of chiral saturated ketones. |

| Carbonyl Reductase | Ketones/Aldehydes | Reduction of the C=O group | Production of corresponding alcohols. |

| Perakine Reductase | α,β-Unsaturated Ketones | Enantioselective reduction to α-chiral allylic alcohols. nih.gov | Synthesis of stereospecific alcohols. |

| Yeast Whole-Cells | α,β-Unsaturated Ketones | Asymmetric reduction of the C=C bond. nih.gov | Biocatalytic production of saturated ketones. |

Emerging Research Directions and Future Perspectives

Development of Asymmetric Syntheses for Chiral Analogs of 2,2,4-Trimethylhex-4-en-3-one

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. The development of asymmetric methods to produce chiral analogs of this compound, which possesses a sterically hindered enone moiety, presents a significant challenge. Conventional asymmetric conjugate addition methods often fail to deliver the desired 1,4-addition product, favoring 1,2-addition instead due to the significant steric hindrance. acs.org However, specialized conditions optimized for sterically hindered enones have shown promise. acs.org

Future research will likely focus on the design and application of novel chiral catalysts that can overcome the steric hindrance and provide high enantioselectivity. This includes the exploration of:

Chiral Organocatalysts: N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for various asymmetric transformations. acs.org Their modular nature allows for fine-tuning of steric and electronic properties to potentially accommodate hindered substrates like this compound.

Transition Metal Catalysis: Iridium-catalyzed asymmetric hydrogenation has proven effective for trisubstituted enones, achieving high enantiomeric excesses. acs.org Further development of iridium catalysts, as well as complexes of other transition metals like rhodium and ruthenium with chiral ligands, could provide efficient routes to chiral saturated ketones derived from this compound and its analogs. acs.orgyoutube.com The use of chiral ligands such as f-binaphane has been successful in the asymmetric hydrogenation of sterically hindered imines, a strategy that could be adapted for enones. acs.org

The successful development of these asymmetric syntheses will enable the production of a wide range of chiral building blocks for the synthesis of complex natural products and pharmaceuticals.

Exploration of Novel Catalytic Systems for its Transformations

The reactivity of the hindered enone core of this compound can be further unlocked through the exploration of novel catalytic systems. While traditional methods may be limited, modern catalytic approaches offer new possibilities.

Key areas of future investigation include:

Reductive Nickel Catalysis: Nickel-catalyzed cross-electrophile reactions have been developed for the synthesis of enones from vinyl triflates and acid fluorides. chemistryviews.org Adapting this methodology for the transformation of this compound could lead to novel carbon-carbon bond formations at the enone moiety. chemistryviews.org

Photocatalysis: Visible-light-mediated reactions offer a green and efficient alternative to traditional thermal methods. organic-chemistry.org The development of photocatalytic systems for the transformation of enones, such as α,β-dehydrogenation or cycloadditions, could provide new synthetic routes that are both mild and selective. organic-chemistry.org

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity under mild conditions. researchgate.net Exploring enzymes that can act on sterically hindered enones could lead to highly specific and environmentally friendly transformations.

A comparative look at different catalytic approaches is presented in the table below:

| Catalytic System | Potential Transformation | Advantages |

| Chiral Organocatalysis | Asymmetric conjugate additions, cycloadditions | Metal-free, tunable, mild conditions |

| Transition Metal Catalysis | Asymmetric hydrogenation, cross-coupling | High efficiency, high enantioselectivity |

| Photocatalysis | α,β-dehydrogenation, cycloadditions | Green, mild conditions, unique reactivity |

| Biocatalysis | Selective reductions, oxidations | High selectivity, environmentally friendly |

Integration with Flow Chemistry and Sustainable Methodologies in Enone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. rsc.org Integrating flow chemistry and other sustainable methodologies into the synthesis and transformation of this compound is a promising future direction.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and better scalability. nih.govyoutube.com For the synthesis of enones, flow reactors can allow for precise control over reaction parameters, potentially leading to higher yields and selectivities. nih.gov The use of packed-bed reactors with immobilized catalysts can also simplify product purification and catalyst recycling. acs.org The integration of electrochemical methods within flow systems is another rapidly advancing area that could offer novel reactivity and selectivity for enone transformations under mild conditions. rsc.org

Sustainable Methodologies: Beyond flow chemistry, a broader adoption of green chemistry principles is anticipated. This includes:

The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), which has been successfully employed in the flow synthesis of other nitrogen-containing heterocycles. nih.gov

The development of solvent-free reaction conditions, which can significantly reduce waste generation. researchgate.net

The utilization of renewable starting materials and energy sources, such as sunlight in photocatalytic reactions. researchgate.net

These sustainable approaches will not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and economical processes. pageplace.de

Unexplored Reactivity Patterns and Synthetic Transformations of the Compound

The unique steric and electronic properties of this compound suggest that it may exhibit unexplored reactivity patterns. Future research should aim to uncover and exploit these novel transformations.

Potential areas for exploration include:

Pericyclic Reactions: The enone system can participate in various pericyclic reactions, such as Diels-Alder and [2+2] cycloadditions. Investigating the reactivity of this compound in such reactions, particularly with highly reactive dienophiles or under catalytic conditions, could lead to the synthesis of complex polycyclic structures.

Radical Reactions: The sterically hindered nature of the molecule might favor radical pathways under certain conditions. Exploring radical additions to the double bond or reactions involving the carbonyl group could unveil new synthetic possibilities.

Rearrangement Reactions: Under specific acidic or basic conditions, or through photochemical activation, this compound might undergo novel rearrangement reactions, leading to structurally diverse products.

The study of the electrophilicity of cyclic enones has shown that their reactivity can be counterintuitive, with cyclization having different effects compared to their acyclic counterparts. rsc.org A detailed kinetic and mechanistic investigation of the reactions of this compound will be crucial for predicting and controlling its reactivity.

Q & A

Q. Table 1: Key Analytical Parameters for this compound

| Technique | Parameters | Expected Outcome | Reference |

|---|---|---|---|

| GC-MS | Column: DB-5MS; Temp: 50–250°C | m/z 140.2 (M⁺) | |

| ¹H NMR | Solvent: CDCl₃; δ scale | δ 1.1–1.3 (CH₃), δ 5.5 (C=C) | |

| IR | ATR mode, 400–4000 cm⁻¹ | 1700 cm⁻¹ (C=O) |

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| 2,2-Dimethylpent-4-enal | Incomplete ketonization | Extended reaction time, acid reflux |

| Oligomers | Radical polymerization | Add radical inhibitors (BHT) |

Guidance for Literature Review

- Primary Sources : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and databases (PubChem, CAS Common Chemistry) .

- Avoid : Non-peer-reviewed platforms (e.g., BenchChem) due to unverified data .

- Critical Evaluation : Assess study design, sample size, and statistical rigor in prior work to identify knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.